molecular formula C10H18BrNO B1461681 1-(Azepan-1-yl)-2-bromobutan-1-one CAS No. 1172770-52-3

1-(Azepan-1-yl)-2-bromobutan-1-one

Cat. No. B1461681
M. Wt: 248.16 g/mol
InChI Key: KUJYQJQCLSTBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepane, also known as hexamethyleneimine, is a seven-membered heterocyclic compound with a nitrogen atom . The compound you mentioned seems to be a derivative of azepane, with a bromobutanone group attached to it.


Molecular Structure Analysis

The molecular structure of “1-(Azepan-1-yl)-2-bromobutan-1-one” would consist of a seven-membered ring structure (azepane) with a four-carbon chain (butanone) attached, where one of the hydrogens is replaced by a bromine atom .

Scientific Research Applications

Synthesis and Biological Activity

1-(Azepan-1-yl)-2-bromobutan-1-one serves as a precursor in the synthesis of various biologically active compounds. For instance, novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their derivatives, synthesized from aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone, demonstrated in vitro antimicrobial activity against pathogens like Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Demchenko et al., 2020).

Molecular Structure Analysis

The molecular structure of intermediates and final compounds plays a crucial role in developing potential drugs. The study of regioselectivity in the cyclization reaction of specific thiourea derivatives with α-bromoketone elucidates the structure-activity relationships crucial for medicinal chemistry. This approach helps confirm the structure of synthesized compounds, which is fundamental in drug development processes (Perekhoda et al., 2017).

Polymer Synthesis and Degradability

The compound is also involved in the synthesis of novel functional degradable polymers. Vinyl bromobutanoate, a derivative obtained from 1-(Azepan-1-yl)-2-bromobutan-1-one, has been polymerized to create polymers with pendent bromine functional groups. These groups are amenable to postpolymerization modifications, enabling the development of a new class of hydrophilic functional degradable copolymers (Hedir et al., 2015).

Chemokine Receptor Antagonists Development

In the search for novel chemokine receptor antagonists, intermediates derived from 1-(Azepan-1-yl)-2-bromobutan-1-one have shown potential. A study detailed the synthesis of promising compounds with CCR2 affinity, highlighting the importance of this chemical in developing new therapeutic agents targeting inflammatory processes (Kokornaczyk et al., 2017).

Future Directions

The future directions for research on “1-(Azepan-1-yl)-2-bromobutan-1-one” are not clear from the available literature. It would depend on its potential applications, which are not specified .

properties

IUPAC Name

1-(azepan-1-yl)-2-bromobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO/c1-2-9(11)10(13)12-7-5-3-4-6-8-12/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJYQJQCLSTBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657493
Record name 1-(Azepan-1-yl)-2-bromobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-bromobutan-1-one

CAS RN

1172770-52-3
Record name 1-(Azepan-1-yl)-2-bromobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azepan-1-yl)-2-bromobutan-1-one
Reactant of Route 2
Reactant of Route 2
1-(Azepan-1-yl)-2-bromobutan-1-one
Reactant of Route 3
Reactant of Route 3
1-(Azepan-1-yl)-2-bromobutan-1-one
Reactant of Route 4
Reactant of Route 4
1-(Azepan-1-yl)-2-bromobutan-1-one
Reactant of Route 5
Reactant of Route 5
1-(Azepan-1-yl)-2-bromobutan-1-one
Reactant of Route 6
Reactant of Route 6
1-(Azepan-1-yl)-2-bromobutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.